molecular formula C11H12N2O2S B11871425 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one

1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one

Cat. No.: B11871425
M. Wt: 236.29 g/mol
InChI Key: LCNQLQSFMZBDBI-UHFFFAOYSA-N
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Description

1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one is a chemical compound that features a benzimidazole moiety linked to a butanone structure via a sulfinyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one typically involves the reaction of benzimidazole derivatives with sulfinylating agents under controlled conditions. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the sulfinyl group . The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under oxidative conditions.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfinyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one is unique due to the presence of the sulfinyl group, which can modulate its chemical reactivity and biological activity

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylsulfinyl)butan-2-one

InChI

InChI=1S/C11H12N2O2S/c1-2-8(14)7-16(15)11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

LCNQLQSFMZBDBI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CS(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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